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Introduction
MAX-40279 hemiadipate is an orally bioavailable, dual inhibitor of FMS-like tyrosine kinase 3

(FLT3) and fibroblast growth factor receptor (FGFR).[1][2] Developed by Maxinovel

Pharmaceuticals, this multi-kinase targeted inhibitor has been investigated for the treatment of

Acute Myeloid Leukemia (AML), a disease in which FLT3 mutations are common and clinically

challenging.[3][4] Preclinical studies have demonstrated that MAX-40279 is a potent and

selective inhibitor, effective against both wild-type FLT3 and mutants that confer resistance to

other FLT3 inhibitors.[1] Furthermore, its ability to inhibit FGFR is designed to overcome

resistance mechanisms mediated by the bone marrow microenvironment.[3] In recognition of

its potential, the U.S. Food and Drug Administration (FDA) granted MAX-40279 Orphan Drug

Designation for the treatment of AML in March 2018.[3] This document provides a summary of

the available preclinical data on MAX-40279.

Mechanism of Action
MAX-40279 exerts its antineoplastic activity by binding to and inhibiting both FLT3 and FGFR

kinases. This dual inhibition disrupts the signal transduction pathways mediated by these

receptors, which are crucial for the proliferation and survival of cancer cells. Notably, MAX-

40279 has shown efficacy against FLT3 mutants, including the D835Y mutation, which is

known to confer resistance to other FLT3 inhibitors like quizartinib and sorafenib.[1] The
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inhibition of the FGF/FGFR pathway is a key feature of MAX-40279, as this pathway's

activation in the bone marrow can contribute to resistance against FLT3-targeted therapies.[3]

Below is a diagram illustrating the proposed mechanism of action of MAX-40279.
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Caption: Mechanism of action of MAX-40279 as a dual FLT3 and FGFR inhibitor.
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Preclinical Data Summary
The preclinical evaluation of MAX-40279 involved a series of in vitro and in vivo studies to

characterize its activity and pharmacokinetic profile. The key findings are summarized in the

tables below.

In Vitro Efficacy
While specific IC50 values from enzymatic and cellular assays are not publicly available, the

preclinical abstract indicates that MAX-40279 was tested against wild-type FLT3, FLT3-ITD,

and the resistant FLT3-D835Y mutant, as well as FGFR subtypes 1, 2, and 3.[1]

Assay Type Target(s) Key Finding(s)

Enzymatic Assays
FLT3 (wild-type, ITD, D835Y),

FGFR (1, 2, 3)

Potent inhibitor of both FLT3

and FGFR kinases.[1]

Cellular Assays AML cell lines

Effective against FLT3 mutants

(e.g., D835Y) that are resistant

to other inhibitors.[1]

In Vivo Efficacy
MAX-40279 was evaluated in mouse xenograft models using human AML cell lines.

Animal Model Cell Lines Treatment Regimen Key Finding(s)

Xenograft (Mouse) MV4-11, KG-1 Oral administration

Inhibited AML

xenograft tumor

growth by 58% to

106% without

significant body

weight loss.[1]

Pharmacokinetics
Pharmacokinetic studies were conducted in Sprague-Dawley (SD) rats.
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Species Administration Route Key Finding(s)

Rat (SD) Oral

Achieved a much higher drug

concentration in the bone

marrow compared to plasma.

[1]

Experimental Protocols
Detailed experimental protocols for the preclinical studies of MAX-40279 are not publicly

available. The following are generalized descriptions based on the information provided in the

conference abstract.[1]

Enzymatic Assays
The inhibitory activity of MAX-40279 was likely assessed using purified recombinant FLT3

(wild-type, ITD, and D835Y mutants) and FGFR (subtypes 1, 2, and 3) kinases. A typical kinase

assay would involve incubating the enzyme with a substrate (e.g., a peptide) and ATP in the

presence of varying concentrations of MAX-40279. The enzyme activity would be measured by

quantifying the amount of phosphorylated substrate, often through methods like ELISA or

radiometric assays. The IC50 value, representing the concentration of MAX-40279 required to

inhibit 50% of the kinase activity, would then be determined.

Cellular Assays
The cellular activity of MAX-40279 was likely evaluated in AML cell lines known to harbor FLT3

mutations. Cells would be cultured in the presence of various concentrations of MAX-40279 for

a defined period. The effect on cell viability and proliferation would be measured using assays

such as MTT or CellTiter-Glo. These assays quantify the number of viable cells, allowing for the

determination of an IC50 value in a cellular context.

Signal Transduction Assays
To confirm the mechanism of action within cells, signal transduction assays were likely

performed. This would involve treating AML cells with MAX-40279 and then analyzing the

phosphorylation status of downstream signaling proteins in the FLT3 and FGFR pathways.

Techniques such as Western blotting or phospho-flow cytometry would be used to detect
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changes in the phosphorylation levels of key signaling molecules (e.g., STAT5, ERK, AKT)

following drug treatment.

In Vivo Xenograft Studies
The in vivo efficacy of MAX-40279 was assessed in immunodeficient mice bearing tumors

derived from human AML cell lines (MV4-11 and KG-1). A generalized workflow for such a

study is depicted below.
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Caption: Generalized workflow for an in vivo xenograft study.
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Conclusion
The available preclinical data for MAX-40279 hemiadipate suggest that it is a promising dual

inhibitor of FLT3 and FGFR with potent activity against AML, including forms resistant to

existing therapies. Its favorable pharmacokinetic profile, particularly its high concentration in the

bone marrow, further supports its potential as a valuable therapeutic agent. Further publication

of detailed preclinical and clinical data will be crucial in fully elucidating the therapeutic potential

of MAX-40279.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b13920404?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13920404?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

